molecular formula C5H11ClN2OS B6251474 N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 2731006-43-0

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No.: B6251474
CAS No.: 2731006-43-0
M. Wt: 182.7
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Description

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride is a heterocyclic compound that contains a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis. The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various oxidizing and reducing agents. Reaction conditions typically involve ambient to elevated temperatures and the use of solvents such as ethanol and acetonitrile .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its biological activity, allowing it to interact with enzymes and receptors in the body. These interactions can lead to various pharmacological effects, such as inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride include other thiazolidine derivatives, such as:

  • 2-methylidene-1,3-thiazolidin-4-one
  • 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-trione
  • Thiazole derivatives

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the N-methyl group and the hydrochloride salt form enhances its solubility and stability, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

2731006-43-0

Molecular Formula

C5H11ClN2OS

Molecular Weight

182.7

Purity

95

Origin of Product

United States

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